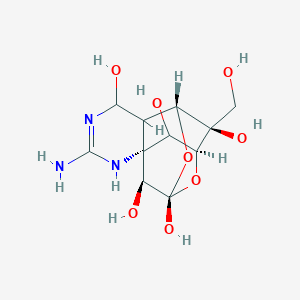![molecular formula C22H27NO B220224 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)
5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a synthetic compound that has been synthesized using different methods, and its unique chemical structure has led to its investigation in various fields of research.
Mecanismo De Acción
The mechanism of action of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in cancer cell growth and inflammation. 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has been shown to have significant biochemical and physiological effects in various studies. In vitro studies have shown that 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol is its unique chemical structure, which has led to its investigation in various fields of research. 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has also been shown to have significant biological activity, making it a potential candidate for drug development. However, one of the limitations of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the investigation of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol. One potential direction is the development of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol in other fields of research, such as material science and organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol and its potential applications in various fields of research.
Métodos De Síntesis
5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has been synthesized using different methods, including the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst. Another method involves the reduction of a nitro compound followed by the coupling reaction with an aryl halide.
Aplicaciones Científicas De Investigación
5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has been investigated for its potential applications in various fields of research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells in vitro. 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has also been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Propiedades
Nombre del producto |
5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol |
|---|---|
Fórmula molecular |
C22H27NO |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
5-[benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol |
InChI |
InChI=1S/C22H27NO/c1-21(2,3)23(18-19-12-7-5-8-13-19)17-11-16-22(4,24)20-14-9-6-10-15-20/h5-10,12-15,24H,17-18H2,1-4H3 |
Clave InChI |
LJEVBRWNAWYRBC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CC#CC(C)(C1=CC=CC=C1)O)CC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)N(CC#CC(C)(C1=CC=CC=C1)O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)

![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)


![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)
![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)



![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)